
Pipethanate hydrochloride
Vue d'ensemble
Description
Pipethanate hydrochloride is an antimuscarinic agent primarily used to treat spastic pain of the gastrointestinal system . It is a small molecule with the chemical formula C₂₁H₂₆ClNO₃ and a molecular weight of 375.89 g/mol . The compound is known for its ability to alleviate spasms and hypermotility disorders in the gastrointestinal and biliary tracts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pipethanate hydrochloride can be synthesized through a series of chemical reactions involving the esterification of 2-hydroxy-2,2-diphenylacetic acid with 1-(2-hydroxyethyl)piperidine, followed by quaternization with hydrochloric acid . The reaction conditions typically involve:
Temperature: 25°C to 60°C
pH: 0.4 to 7.5
Catalysts: Hydrochloric acid for quaternization
Industrial Production Methods
In industrial settings, this compound is produced by dissolving the compound in water and making the solution alkaline by adding 10% sodium hydroxide solution. The resulting crystals are filtered off and recrystallized from dilute ethanol .
Analyse Des Réactions Chimiques
Types of Reactions
Pipethanate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Primarily base-catalyzed hydrolysis, with minimal acid-catalyzed hydrolysis.
Oxidation and Reduction: Limited data available on these reactions.
Substitution: Involves the replacement of functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by hydroxyl ions and hydrogen ions at 60°C.
Substitution: Typically involves nucleophilic reagents under controlled pH and temperature conditions.
Major Products Formed
Applications De Recherche Scientifique
Pipethanate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying antimuscarinic agents and their interactions.
Biology: Investigated for its effects on the central nervous system and smooth muscle.
Medicine: Applied in the treatment of gastrointestinal and biliary tract spasms.
Industry: Utilized in the formulation of pharmaceuticals targeting spastic and hypermotility disorders.
Mécanisme D'action
Pipethanate hydrochloride exerts its effects by acting as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine and thereby reducing muscle spasms and hypermotility . The molecular targets include muscarinic receptors in the gastrointestinal and biliary tracts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Another antimuscarinic agent used to treat similar conditions.
Hyoscyamine: Used for its antispasmodic properties.
Scopolamine: Known for its effects on the central nervous system and smooth muscle.
Uniqueness
Pipethanate hydrochloride is unique in its specific binding affinity and efficacy in treating gastrointestinal and biliary tract spasms . Unlike atropine and scopolamine, this compound has a more targeted action with fewer central nervous system side effects .
Propriétés
IUPAC Name |
2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-13,24H,3,8-9,14-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVKLBBPLUXEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047850 | |
| Record name | Piperilate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4544-15-4 | |
| Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4544-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Offterror | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperilate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPETHANATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OS4SZ89Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


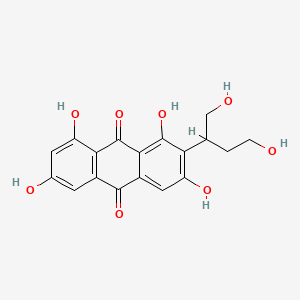
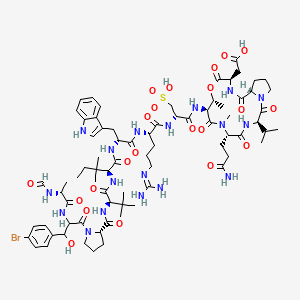
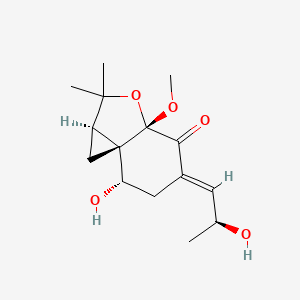
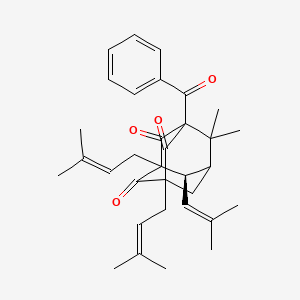

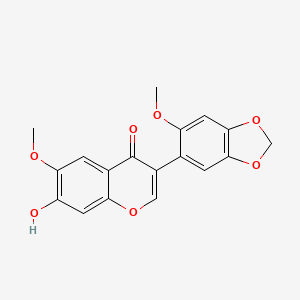



![2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-](/img/structure/B1264623.png)

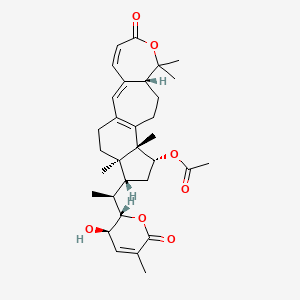
![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)

